molecular formula C6H9N3S B1339094 3-Amino-6-(ethylthio)pyridazine CAS No. 89465-42-9

3-Amino-6-(ethylthio)pyridazine

Cat. No. B1339094
CAS RN: 89465-42-9
M. Wt: 155.22 g/mol
InChI Key: KQOKIRODXNMOMV-UHFFFAOYSA-N
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Description

3-Amino-6-(ethylthio)pyridazine is a chemical compound that belongs to the class of pyridazine derivatives. Pyridazines are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The ethylthio substituent at position 6 indicates the presence of an ethyl group attached to a sulfur atom, which is then connected to the pyridazine ring. This structure is a key building block for synthesizing various heterocyclic compounds with potential biological activities, such as antibacterial, herbicidal, and insecticidal properties.

Synthesis Analysis

The synthesis of pyridazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds such as 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine involves the reaction of 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Another example is the synthesis of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from ethyl 2-(3-trifluoromethylphenyl)acetate, which is performed in five steps with a moderate total yield . These methods demonstrate the versatility of pyridazine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be complex, with various substituents influencing the overall shape and properties of the molecule. For example, the crystal structure of certain triazabicyclo[3.3.1]nonane derivatives derived from 5-aminothieno[2,3-c]pyridazine-6-carbaldehyde has been determined by X-ray analysis . Similarly, the molecular and crystal structure of a pyrano[2,3-c]pyrazole derivative was established, showcasing the diverse structural possibilities within this class of compounds .

Chemical Reactions Analysis

Pyridazine derivatives undergo a wide range of chemical reactions, allowing for the synthesis of various heterocyclic systems. For instance, the reaction of amino esters with benzoyl isothiocyanate can afford thiourea derivatives, which can further transform into fused heterocyclic systems . Additionally, the condensation of 5-aminothieno[2,3-c]pyridazine-6-carbonitriles with hydrazine can lead to the synthesis of polyfunctionalized heterocyclic compounds . These reactions are crucial for expanding the chemical diversity and potential applications of pyridazine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-amino-6-(ethylthio)pyridazine derivatives are influenced by their molecular structure. The presence of various functional groups can impart properties such as solubility, reactivity, and biological activity. For example, the antibacterial activities of novel thieno[2,3-c]pyridazines have been evaluated, indicating the potential medicinal applications of these compounds . Similarly, the herbicidal activities of 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been assessed through biological testing . These properties are essential for the development of new pharmaceuticals and agrochemicals.

Scientific Research Applications

Anticancer Potential

The synthesis and exploration of compounds structurally related to 3-Amino-6-(ethylthio)pyridazine have been pursued in anticancer research. For instance, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which are related to this compound, have shown properties as mitotic inhibitors with significant antitumor activity in mice (Temple et al., 1987).

Antibacterial Activity

Research has also been conducted on novel thieno[2,3-c]pyridazines, derivatives of compounds similar to 3-Amino-6-(ethylthio)pyridazine, demonstrating antibacterial activities. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains (Al-Kamali et al., 2014).

Herbicidal Applications

In the agricultural sector, derivatives of 3-Amino-6-(ethylthio)pyridazine have been explored for their herbicidal activities. Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and tested, showing promising herbicidal properties against various plant species (Xu et al., 2008).

Platelet Aggregation Inhibition

Some pyridazine derivatives, including those structurally similar to 3-Amino-6-(ethylthio)pyridazine, have been investigated as potential platelet aggregation inhibitors. These compounds have shown promise in this area, potentially leading to therapeutic applications in preventing blood clots (Estevez et al., 1998).

Gastric Antisecretory and Cytoprotective Properties

Research into imidazo[1,2-a]pyridines and analogues, compounds related to 3-Amino-6-(ethylthio)pyridazine, has identified their potential as gastric antisecretory and cytoprotective agents. These compounds have been evaluated for use as antiulcer agents (Kaminski et al., 1987).

Anticonvulsive and Blood Pressure Lowering Effects

A study on pyridazines substituted in the 3- and 6-position, related to 3-Amino-6-(ethylthio)pyridazine, has revealed some compounds with notable anticonvulsive properties. Additionally, a 3,6-dihydrazino-pyridazine derivative has been found to share pharmacological properties with blood pressure lowering drugs (Druey et al., 1954).

Safety And Hazards

The safety data sheet for 3-Aminopyridazine, a related compound, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use only outdoors or in a well-ventilated area, and to avoid release to the environment .

Future Directions

Pyridazines, including 3-Amino-6-(ethylthio)pyridazine, are of enormous interest due to their biological activity. They are often used in the synthesis of pharmaceutical products . The future directions in the field of pyridazine research are likely to focus on exploring their potential applications in drug discovery and development .

properties

IUPAC Name

6-ethylsulfanylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOKIRODXNMOMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466800
Record name 6-(Ethylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(ethylthio)pyridazine

CAS RN

89465-42-9
Record name 6-(Ethylsulfanyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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